![molecular formula C45H77N3O15S B13847207 3'-N-[[4-(Acetylamino)phenyl]sulfonyl]-3'-N-demethyl Azithromycin-d4](/img/structure/B13847207.png)
3'-N-[[4-(Acetylamino)phenyl]sulfonyl]-3'-N-demethyl Azithromycin-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-N-[[4-(Acetylamino)phenyl]sulfonyl]-3’-N-demethyl Azithromycin-d4 is a derivative of azithromycin, a well-known macrolide antibiotic. This compound is often used as a reference standard in pharmaceutical research and quality control. Its molecular formula is C45H77N3O15S, and it has a molecular weight of 932.17 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-N-[[4-(Acetylamino)phenyl]sulfonyl]-3’-N-demethyl Azithromycin-d4 involves multiple steps, starting from azithromycinThe reaction conditions typically involve the use of specific reagents and catalysts under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to ensure the quality and yield of the final product. The production is carried out under strict regulatory guidelines to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
3’-N-[[4-(Acetylamino)phenyl]sulfonyl]-3’-N-demethyl Azithromycin-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .
Aplicaciones Científicas De Investigación
3’-N-[[4-(Acetylamino)phenyl]sulfonyl]-3’-N-demethyl Azithromycin-d4 is widely used in scientific research, including:
Chemistry: As a reference standard for analytical methods and quality control.
Biology: In studies related to the mechanism of action of macrolide antibiotics.
Medicine: In the development of new antibiotics and the study of antibiotic resistance.
Industry: In the production of pharmaceutical formulations and quality assurance
Mecanismo De Acción
The mechanism of action of 3’-N-[[4-(Acetylamino)phenyl]sulfonyl]-3’-N-demethyl Azithromycin-d4 is similar to that of azithromycin. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the translocation of peptides. This action effectively halts bacterial growth and replication .
Comparación Con Compuestos Similares
Similar Compounds
Azithromycin: The parent compound, widely used as an antibiotic.
Clarithromycin: Another macrolide antibiotic with a similar mechanism of action.
Erythromycin: The first macrolide antibiotic, from which azithromycin and clarithromycin are derived
Uniqueness
3’-N-[[4-(Acetylamino)phenyl]sulfonyl]-3’-N-demethyl Azithromycin-d4 is unique due to its specific structural modifications, which make it a valuable reference standard in pharmaceutical research. Its deuterium labeling (d4) also makes it useful in mass spectrometry studies for accurate quantification and analysis .
Propiedades
Fórmula molecular |
C45H77N3O15S |
|---|---|
Peso molecular |
936.2 g/mol |
Nombre IUPAC |
N-[2,3,5,6-tetradeuterio-4-[[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-methylsulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C45H77N3O15S/c1-15-34-45(11,55)38(51)28(6)47(12)23-24(2)21-43(9,54)40(26(4)37(27(5)41(53)61-34)62-35-22-44(10,58-14)39(52)29(7)60-35)63-42-36(50)33(20-25(3)59-42)48(13)64(56,57)32-18-16-31(17-19-32)46-30(8)49/h16-19,24-29,33-40,42,50-52,54-55H,15,20-23H2,1-14H3,(H,46,49)/t24-,25-,26+,27-,28-,29+,33+,34-,35+,36-,37+,38-,39+,40-,42+,43-,44-,45-/m1/s1/i16D,17D,18D,19D |
Clave InChI |
UXWVLGKGQGGAID-UOWGCYRQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)N(C)[C@H]2C[C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]3(C)O)C)C)C)O)(C)O)CC)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)O)(C)OC)C)C)[2H] |
SMILES canónico |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C)O)(C)O)C)C)C)O)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8S,9R,10R,13S,14R,17S)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13847135.png)
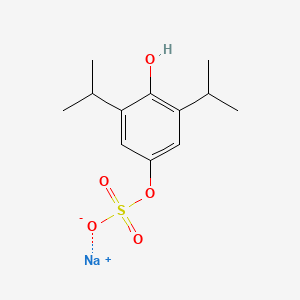

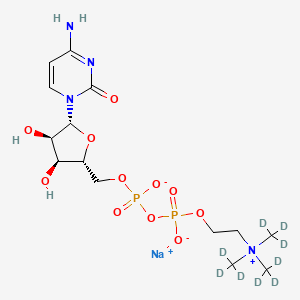

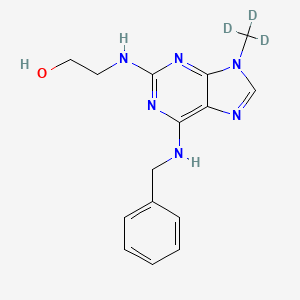
![(3S,3'R,3'aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol](/img/structure/B13847174.png)

![1-[(5-Nitro-1-benzofuran-2-yl)methyl]pyrrolidine](/img/structure/B13847180.png)
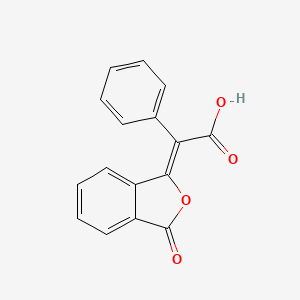
![Methyl 7-(5-fluoro-2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13847215.png)
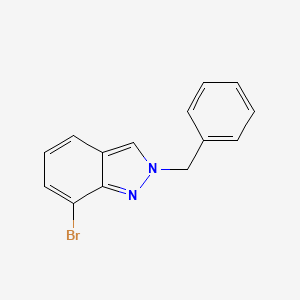
![Tert-butyl 4-[5-bromo-6-(2-chloropyridin-4-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13847220.png)
![(2S)-N-[(2S,3R)-4-[(3S,4aR,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B13847222.png)
